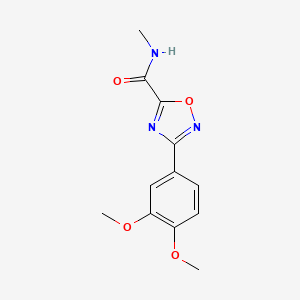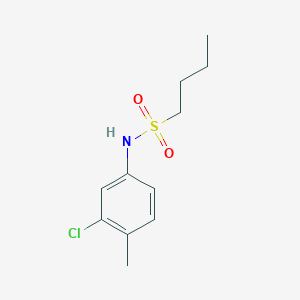![molecular formula C24H27N3O6 B5400624 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was developed by Abbott Laboratories and has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide binds to the hydrophobic groove of anti-apoptotic proteins in the Bcl-2 family, such as Bcl-2, Bcl-xL, and Bcl-w, and displaces pro-apoptotic proteins such as Bax and Bak. This disrupts the balance between pro- and anti-apoptotic proteins, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to chemotherapy. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the major advantages of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide is its ability to induce apoptosis in cancer cells that are resistant to chemotherapy. This makes it a promising therapeutic agent for the treatment of drug-resistant cancers. However, one limitation of this compound is that it only targets a subset of anti-apoptotic proteins in the Bcl-2 family, and some cancer cells may be resistant to its effects. In addition, this compound has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the development of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide and related compounds. One area of research is the identification of biomarkers that can predict which cancer cells are most sensitive to this compound, which could help guide patient selection for treatment. Another area of research is the development of more potent and selective inhibitors of anti-apoptotic proteins in the Bcl-2 family. Finally, there is interest in exploring the use of this compound in combination with other targeted therapies for the treatment of cancer.
合成法
The synthesis of 4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide involves several steps, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. This is then reacted with morpholine and butyl bromide to form the intermediate product, which is further reacted with 4-(aminosulfonyl)benzoic acid to form this compound.
科学的研究の応用
4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting proteins in the B-cell lymphoma 2 (Bcl-2) family. This family of proteins plays a critical role in regulating apoptosis and is often overexpressed in cancer cells, leading to their survival and resistance to chemotherapy.
特性
IUPAC Name |
4-butoxy-N-[(E)-3-morpholin-4-yl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-2-3-14-33-21-10-6-19(7-11-21)23(28)25-22(24(29)26-12-15-32-16-13-26)17-18-4-8-20(9-5-18)27(30)31/h4-11,17H,2-3,12-16H2,1H3,(H,25,28)/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDKBAYJXSWKBS-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-methoxyphenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5400541.png)
![1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5400549.png)
![N-[3-(dimethylamino)propyl]-6-(4-fluorophenyl)-2-hydroxynicotinamide](/img/structure/B5400553.png)
![methyl [7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetate](/img/structure/B5400559.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5400582.png)
![2-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5400586.png)
![11-[5-(methoxymethyl)-2-furoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5400599.png)
![N'-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5400605.png)
![4-butoxy-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5400612.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)


![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
